REACTION_CXSMILES
|
[CH:1]([C:4]1[C:13]([N+:14]([O-])=O)=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[Sn](Cl)Cl>Cl>[CH:1]([C:4]1[C:13]([NH2:14])=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2]
|
Name
|
7-isopropyl-8-nitroquinoline
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
|
Name
|
Intermediate 59
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C2C=CC=NC2=C1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |